Penilloic Acids of Nafcillin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Penilloic acids of nafcillin are degradation products derived from the antibiotic nafcillin, a member of the penicillin family. These compounds are formed through the hydrolytic opening of the beta-lactam ring in nafcillin, resulting in the formation of penilloic acids. Nafcillin is a beta-lactamase-resistant penicillin used to treat infections caused by penicillinase-producing staphylococci .

准备方法

Synthetic Routes and Reaction Conditions: Penilloic acids of nafcillin can be synthesized by the hydrolytic opening of the beta-lactam ring in nafcillin. This process involves the use of mild reduced pressure (vacuum) in the presence of an inorganic acid, either in water or in a mixture of water and a water-miscible organic solvent. This method allows for the isolation of penilloic acid derivatives in high yields without further purification .

Industrial Production Methods: The industrial production of penilloic acids involves the degradation of penicillin derivatives. The highly strained beta-lactam ring and its amide bond break open in the presence of acid, giving rise to penilloic acid, penicillamine, and penilloaldehyde through unstable intermediates such as penillic acid, penicilloic acid, and penicillenic acid .

化学反应分析

Types of Reactions: Penilloic acids undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the beta-lactam ring is a key reaction that leads to the formation of penilloic acids .

Common Reagents and Conditions:

Hydrolysis: Involves the use of water or hydroxide ions to break the beta-lactam ring.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.

Substitution: Involves the replacement of functional groups in the penilloic acid structure.

Major Products Formed: The major products formed from these reactions include penilloic acid, penicillamine, and penilloaldehyde .

科学研究应用

Formation of Penilloic Acids

Penilloic acids are produced through the hydrolysis of the beta-lactam ring in penicillins. The metabolic pathway involves enzymatic reactions that convert nafcilin into various penilloic acid derivatives, which can exhibit different biological activities compared to their parent compounds .

Antimicrobial Activity

Penilloic acids have been studied for their potential antimicrobial properties. Research indicates that certain derivatives may retain some activity against bacterial strains that are resistant to conventional antibiotics. This property is particularly relevant in the context of rising antibiotic resistance .

Biochemical Pathway Studies

The metabolism of nafcilin to penilloic acids provides insights into biochemical pathways involving beta-lactam antibiotics. Understanding these pathways can aid in developing new antibiotics and improving existing ones by elucidating mechanisms of resistance and degradation .

Drug Development

Penilloic acids serve as lead compounds in drug development efforts aimed at creating new antimicrobial agents. Their structural modifications can lead to enhanced efficacy against resistant bacterial strains while minimizing side effects associated with traditional antibiotics .

Case Studies

作用机制

Penilloic acids exert their effects by interacting with penicillin-binding proteins, which play a critical role in bacterial cell wall synthesis. By forming covalent bonds with these proteins, penilloic acids inhibit the final transpeptidation process, leading to the disruption of bacterial cell wall synthesis .

相似化合物的比较

Penilloic acids are similar to other penicillin degradation products such as penicilloic acids and penillic acids. penilloic acids are unique in their formation through the hydrolytic opening of the beta-lactam ring in nafcillin. Similar compounds include:

Penicilloic acids: Formed by the hydrolytic opening of the beta-lactam ring in penicillins.

Penillic acids: Another degradation product of penicillins formed through the hydrolysis of the beta-lactam ring.

Penilloic acids of nafcillin are distinct due to their specific formation from nafcillin and their unique chemical properties.

生物活性

Nafcillin is a semisynthetic penicillin antibiotic primarily used to treat infections caused by methicillin-sensitive Staphylococcus aureus (MSSA). Upon metabolism, nafcillin can be converted into several penilloic acids, which are important for understanding its pharmacological activity and potential side effects. This article explores the biological activity of penilloic acids derived from nafcillin, emphasizing their implications in clinical settings, metabolic pathways, and associated case studies.

Metabolism of Nafcillin to Penilloic Acids

Nafcillin is metabolized in the human body to form penilloic acids, which can affect its therapeutic efficacy and safety profile. The extent of this conversion is influenced by the chemical structure of the penicillin. Research indicates that while nafcillin itself is effective against certain bacterial strains, its metabolites may play a role in its overall biological activity and toxicity.

Key Findings on Metabolism

- Conversion Rates : The metabolism of nafcillin to penilloic acids varies significantly among individuals, affecting drug clearance and efficacy. Studies show that the liver is a primary site for this metabolic process, where nafcillin undergoes hydrolysis to form inactive metabolites .

- Pharmacokinetics : After intravenous administration, nafcillin reaches peak plasma concentrations rapidly, with a mean half-life ranging from 33 to 61 minutes. Approximately 30% of nafcillin is excreted unchanged in urine, while the remaining is metabolized .

Biological Activity and Clinical Implications

The biological activity of penilloic acids derived from nafcillin has significant implications in clinical settings, particularly regarding their effects on liver function and potential allergic reactions.

Case Studies

- Nafcillin-Induced Hepatic Injury : A notable case involved a 66-year-old male who developed cholestatic liver injury after receiving intravenous nafcillin for MSSA infection. Despite initial improvement with supportive care, the case highlighted the importance of monitoring liver function during nafcillin therapy due to the risk of drug-induced liver injury (DILI) associated with its metabolites .

- Allergic Reactions : In another study involving penicillin-allergic patients, desensitization protocols were implemented for those requiring beta-lactam therapy. While nafcillin was effective in treating severe infections, one patient experienced immune hemolytic anemia after 10 days of therapy, underscoring the need for careful monitoring of allergic responses .

Table: Summary of Clinical Findings Related to Nafcillin and Its Penilloic Acids

| Study/Case | Patient Profile | Treatment | Outcome | Notes |

|---|---|---|---|---|

| Nafcillin-Induced Hepatic Injury | 66-year-old male | IV Nafcillin | Improvement with support | Highlighted risk of DILI |

| Allergic Reaction | Penicillin-allergic patients | Desensitization | Successful treatment | One case of hemolytic anemia noted |

Pharmacological Effects

The pharmacological effects of penilloic acids include:

- Inhibition of Bacterial Cell Wall Synthesis : Like other beta-lactams, penilloic acids inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis .

- Altered Efficacy Against Resistant Strains : The presence of penilloic acids may influence the efficacy of nafcillin against resistant bacterial strains due to altered binding affinities or competitive inhibition at PBPs .

属性

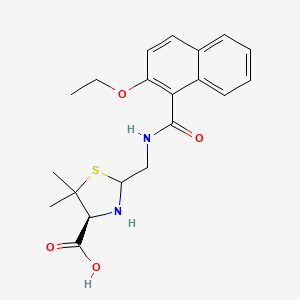

IUPAC Name |

(4S)-2-[[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-4-26-14-10-9-12-7-5-6-8-13(12)16(14)18(23)21-11-15-22-17(19(24)25)20(2,3)27-15/h5-10,15,17,22H,4,11H2,1-3H3,(H,21,23)(H,24,25)/t15?,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHZZRUECRWKAX-LWKPJOBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。